Parathion

Acute Toxicity Organophosphate Toxicology LD50 Comparison

Procure Parathion (CAS 56-38-2) as the definitive ethyl phosphorothionate reference for studies requiring high-potency AChE inhibition (1.8× more potent than methyl parathion) and extended hydrolytic stability (t½=130 days, >400× phosmet). Essential for anaerobic nitro-reductive degradation modeling, developmental neurotoxicity pathway elucidation, and analytical method validation in environmental monitoring.

Molecular Formula (C2H5O)2PSOC6H4NO2
C10H14NO5PS
Molecular Weight 291.26 g/mol
CAS No. 56-38-2
Cat. No. B1678463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParathion
CAS56-38-2
SynonymsE-605
Ethyl Parathion
Parathion
Parathion, Ethyl
Phosphostigmine
Thiofos
Thiophos
Molecular Formula(C2H5O)2PSOC6H4NO2
C10H14NO5PS
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
InChIKeyLCCNCVORNKJIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS
COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS
SOL IN CHLOROFORM
Water solubility = 11 mg/l @ 20 °C
Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C).
0.011 mg/mL
Solubility in water, g/100ml at 25 °C: 0.002
0.001%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Parathion (CAS 56-38-2) Procurement Guide: Analytical Reference Standard and Organophosphate Research Tool


Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate, CAS 56-38-2) is a prototypical organophosphorothionate insecticide that requires metabolic bioactivation to its oxon form (paraoxon) to exert acetylcholinesterase (AChE) inhibition [1]. With a molecular weight of 291.26, log P of 3.83, and water solubility of approximately 11 mg/L at 20°C, parathion serves as a foundational reference compound in organophosphate toxicology, environmental fate studies, and analytical method development [2]. Although agricultural use has been cancelled in the United States, European Union, and several other jurisdictions due to acute mammalian toxicity concerns, parathion remains an essential research standard for comparative mechanistic investigations, environmental monitoring method validation, and studies of age-dependent organophosphate toxicity [3].

Why Parathion Cannot Be Simply Substituted with Methyl Parathion or Other Organophosphates


Organophosphorothionate insecticides are not functionally interchangeable despite sharing a common putative mechanism of AChE inhibition. Parathion (ethyl parathion) and its close structural analog methyl parathion differ fundamentally in aliesterase detoxication susceptibility, bioactivation kinetics, off-target neurochemical effects, and environmental degradation pathways [1]. Parathion exhibits preferential aliesterase binding that confers a distinct detoxication profile compared to methyl parathion, which largely bypasses this protective pathway [2]. Furthermore, parathion and diazinon diverge in their developmental neurotoxicity signatures, with parathion producing opposite effects on noradrenergic system maturation even at equivalent cholinesterase inhibition benchmarks [3]. Substituting parathion with another organophosphate in a research or analytical context without verifying the specific endpoint of interest can yield non-comparable or misleading results.

Parathion (CAS 56-38-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Comparative In Vivo Acute Toxicity: Parathion vs. Methyl Parathion

Parathion demonstrates substantially higher acute toxicity than its methyl analog across multiple exposure routes in mammalian models. In mice, parathion exhibits an intraperitoneal LD50 of 3 mg/kg compared to 5.4 mg/kg for methyl parathion, representing approximately 1.8-fold greater acute lethality [1]. This differential toxicity is mechanistically attributed to the enhanced stability of the ethyl carbocation intermediate during the aging phase of AChE inhibition, which facilitates irreversible enzyme inactivation more efficiently than the methyl analog [2]. The divergence in acute lethality is further corroborated by dermal exposure studies in mice, where parathion ranked second only to mevinphos in lethality among five tested organophosphates, with methyl parathion demonstrating intermediate toxicity [3].

Acute Toxicity Organophosphate Toxicology LD50 Comparison

Aliesterase Detoxication Selectivity: Parathion vs. Methyl Parathion and Chlorpyrifos

Parathion exhibits a distinct detoxication profile via aliesterase binding that differentiates it from both methyl parathion and chlorpyrifos-methyl. In boll weevil homogenates, paraoxon (the active oxon metabolite of parathion) demonstrated potent aliesterase inhibition with IC50 values in the 1-100 nM range, whereas methyl paraoxon showed markedly weaker aliesterase inhibition [1]. The detoxication efficiency hierarchy for the oxons was chlorpyrifos-oxon > chlorpyrifos-methyl-oxon > paraoxon > methyl paraoxon, which correlated directly with aliesterase sensitivity [1]. In rat studies, aliesterases were inhibited to a greater extent than brain acetylcholinesterase following parathion and chlorpyrifos administration, whereas the reverse pattern was observed with methyl parathion and methyl paraoxon [2].

Enzymatic Detoxication Aliesterase Organophosphate Metabolism

Hydrolytic Stability and Environmental Persistence: Parathion vs. Malathion, Chlorpyrifos, and Phosmet

Parathion exhibits exceptional hydrolytic stability under neutral pH conditions relative to other organophosphate insecticides, with profound implications for environmental fate studies and analytical method development. At 20°C and pH 7.4 in aqueous solution, parathion demonstrates a hydrolysis half-life of 130 days, compared to 7.1 hours for phosmet, representing a difference exceeding 400-fold in persistence [1]. At 37.5°C, hydrolysis rates increase approximately 5-7 fold across all tested compounds, but the relative stability ranking is maintained [1]. Enzymatic hydrolysis kinetic constants further differentiate parathion: the catalytic efficiency (kcat/Km) for parathion is 155.8 µM⁻¹·min⁻¹, compared to 264.0 for chlorpyrifos, 130.1 for methyl parathion, and 24.9 for malathion, demonstrating that parathion occupies an intermediate position in susceptibility to organophosphorus hydrolase-mediated degradation [2].

Environmental Fate Hydrolysis Half-Life Persistence

Soil Degradation Pathway Divergence: Parathion vs. Methyl Parathion Under Flooded Conditions

Parathion and methyl parathion undergo fundamentally different primary degradation pathways under flooded (anaerobic) soil conditions, despite being structural analogs. In five tropical soils of varying physicochemical characteristics, degradation of both insecticides was more rapid under flooded than non-flooded conditions in four out of five soils tested [1]. Under non-flooded conditions, degradation proceeded primarily via hydrolysis; under flooded conditions, degradation proceeded essentially by nitro group reduction with only minor contribution from hydrolysis [1]. This pathway divergence is compound-specific and has implications for studies of anaerobic bioremediation and environmental fate modeling in rice paddies or wetlands.

Soil Degradation Biodegradation Anaerobic Metabolism

Off-Target Neurotransmitter System Modulation: Parathion vs. Diazinon and Chlorpyrifos

Parathion produces qualitatively distinct effects on developing neurotransmitter systems compared to other organophosphates, even when administered at doses producing equivalent cholinesterase inhibition. In neonatal rat studies, parathion decreased 5HT1A receptor expression at doses (0.02-0.1 mg/kg) below the threshold for detectable cholinesterase inhibition, whereas diazinon and chlorpyrifos evoked up-regulation of 5HT1A and 5HT2 receptors under comparable conditions [1]. Similarly, in studies of noradrenergic system development using cholinesterase-equivalent dosing, diazinon elicited a significant overall deficit of norepinephrine across multiple brain regions, whereas parathion produced a net increase in norepinephrine levels [2]. These effects emerged over developmental time (PN5 to PN100) rather than as immediate post-exposure changes, indicating divergent effects on neurodevelopmental trajectories [2].

Developmental Neurotoxicity Serotonergic System Noradrenergic System

Analytical Detection Benchmark: GC-MS and GC-FPD Method Validation Reference

Parathion serves as a primary reference analyte for organophosphate pesticide analytical method development and validation in biological and environmental matrices. The principal validated method for parathion detection in biological samples is gas chromatography (GC) using flame photometric detection (FPD), mass spectrometry (MS), or electron capture detection (ECD) [1]. A validated SPE-GC-NPD/GC-MS method for parathion in human blood achieved an average recovery of 96.1%, with limit of detection (LOD) of 1.21 µg/L and limit of quantification (LOQ) of 4.03 µg/L [1]. This method improved upon earlier liquid-liquid extraction approaches by eliminating hazardous waste emissions and reducing matrix interference [1]. For environmental monitoring, EPA Method 508.1 and Method 509.1 are widely used for organophosphate analysis in water and environmental samples, with GC-MS offering detection limits in the parts-per-billion (ppb) range for thermally stable, volatile organophosphates [2].

Analytical Chemistry GC-MS Method Validation

Recommended Research and Procurement Scenarios for Parathion (CAS 56-38-2) Based on Quantitative Differentiation Evidence


Comparative Organophosphate Toxicology Studies Requiring High Potency Reference Compound

Researchers conducting comparative acute toxicity or AChE inhibition kinetics studies should procure parathion when a high-potency ethyl phosphorothionate reference is required. The 1.8-fold greater intraperitoneal acute lethality of parathion (LD50 = 3 mg/kg) versus methyl parathion (LD50 = 5.4 mg/kg) [1] establishes parathion as the more potent comparator for evaluating detoxication mechanisms, antidote efficacy, and structure-activity relationships in organophosphate poisoning models. Its distinct aliesterase binding profile (IC50 = 1-100 nM for paraoxon) further supports its use in studies of enzymatic detoxication pathways [2].

Environmental Fate Studies Focusing on Long-Term Aqueous Persistence

Environmental chemists and fate modelers requiring a benchmark organophosphate with extended hydrolytic stability should select parathion. With an aqueous hydrolysis half-life of 130 days at pH 7.4 and 20°C—exceeding 400-fold the 7.1-hour half-life of phosmet [3]—parathion is uniquely suited for long-term degradation studies, leaching potential assessments, and validation of extraction protocols where parent compound stability must be confirmed over extended sampling intervals.

Anaerobic Soil Metabolism and Bioremediation Pathway Investigations

Investigators studying nitro-reductive degradation pathways under flooded or anaerobic soil conditions should procure parathion as the prototypical compound for this transformation class. Direct comparative studies with methyl parathion and fenitrothion demonstrate that parathion undergoes accelerated degradation under flooded conditions with a primary pathway shift from hydrolysis to nitro group reduction in four of five tropical soils tested [4]. This makes parathion essential for research on anaerobic bioremediation strategies and environmental fate modeling in rice paddies, wetlands, or sediments.

Developmental Neurotoxicity Research with Off-Target Neurotransmitter Endpoints

Neuroscientists investigating organophosphate-induced developmental neurotoxicity beyond cholinesterase inhibition require parathion as a key comparator. Parathion decreases 5HT1A receptor expression and increases norepinephrine levels in developing rodent brain, producing effects directionally opposite to those of diazinon and chlorpyrifos, even at doses that do not inhibit cholinesterase [5][6]. Procurement of parathion is essential for studies examining compound-specific neurodevelopmental outcomes where cholinesterase inhibition alone fails to predict adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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